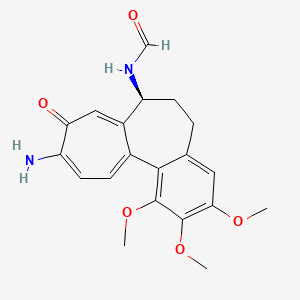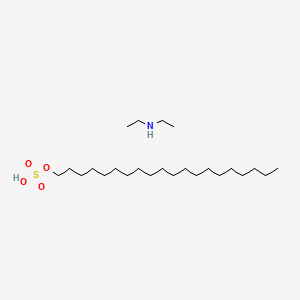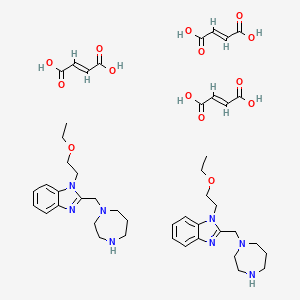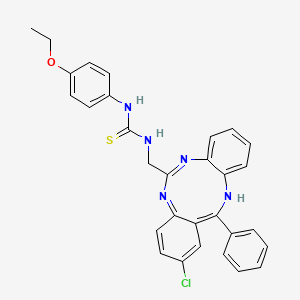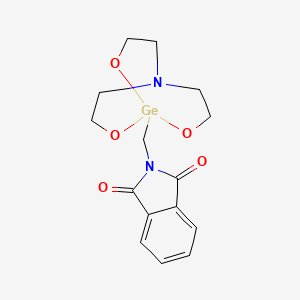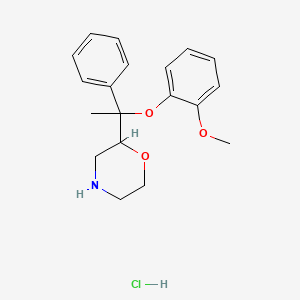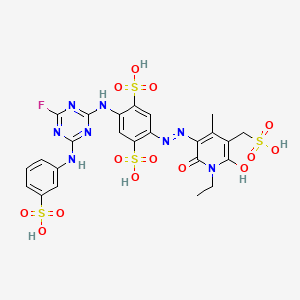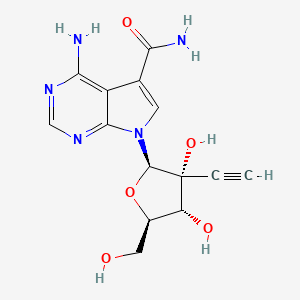
2'-C-Acetylene-7-deaza-7-carbamoyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is known for its ability to inhibit the replication of various flaviviruses, including dengue virus, yellow fever virus, and West Nile virus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves multiple steps. Initially, the starting material undergoes a series of chemical reactions, including acetylene addition and deaza modification, to form the desired nucleoside analog. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .
Industrial Production Methods
In an industrial setting, the production of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the synthesis and purification steps, ensuring the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2’-C-Acetylene-7-deaza-7-carbamoyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
2’-C-Acetylene-7-deaza-7-carbamoyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against flaviviruses like dengue virus and West Nile virus.
Industry: It is used in the development of antiviral drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves its incorporation into viral RNA, leading to the inhibition of viral RNA synthesis. This compound targets the viral RNA-dependent RNA polymerase, disrupting the replication process and ultimately inhibiting viral replication .
Comparaison Avec Des Composés Similaires
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is unique compared to other nucleoside analogs due to its specific structural modifications, which enhance its antiviral activity and reduce cytotoxicity. Similar compounds include:
7-deaza-2’-C-methyl-adenosine: Another nucleoside analog with broad-spectrum antiviral activity.
5-aza-7-deazaguanosine: A derivative with antiviral properties against various flaviviruses.
These compounds share similar mechanisms of action but differ in their structural features and specific antiviral activities.
Propriétés
Numéro CAS |
1207518-62-4 |
|---|---|
Formule moléculaire |
C14H15N5O5 |
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
4-amino-7-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H15N5O5/c1-2-14(23)9(21)7(4-20)24-13(14)19-3-6(11(16)22)8-10(15)17-5-18-12(8)19/h1,3,5,7,9,13,20-21,23H,4H2,(H2,16,22)(H2,15,17,18)/t7-,9-,13-,14-/m1/s1 |
Clé InChI |
HRAYXWGUYHJDEA-MVNCPAOLSA-N |
SMILES isomérique |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
SMILES canonique |
C#CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


